molecular formula C9H13BrN2O2 B6610119 5-bromo-2-(diethoxymethyl)pyrimidine CAS No. 1823918-68-8

5-bromo-2-(diethoxymethyl)pyrimidine

Cat. No.: B6610119
CAS No.: 1823918-68-8
M. Wt: 261.12 g/mol
InChI Key: WWULVNCRIORULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-(diethoxymethyl)pyrimidine is an organic compound that is widely used in scientific research. It is a type of pyrimidine, which is a heterocyclic aromatic organic compound that contains a six-membered ring of two nitrogen atoms and four carbon atoms. This compound has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

5-bromo-2-(diethoxymethyl)pyrimidine has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of other organic compounds, such as nucleosides, nucleotides, and heterocyclic compounds. It is also used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials. In addition, it is used in the study of enzyme inhibition, DNA and RNA synthesis, and other biochemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-(diethoxymethyl)pyrimidine is not fully understood. However, it is believed that the compound acts as an enzyme inhibitor, blocking the activity of certain enzymes that are involved in biochemical processes. It is also believed to interact with DNA and RNA, as well as other cellular components, to affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound can affect the activity of enzymes involved in biochemical processes, as well as the structure and function of DNA and RNA. It is also believed to affect the production of proteins and other molecules, as well as the metabolism of cells.

Advantages and Limitations for Lab Experiments

The use of 5-bromo-2-(diethoxymethyl)pyrimidine in lab experiments has several advantages. It is a relatively inexpensive compound that is easy to obtain and is relatively stable. It also has a wide range of applications in scientific research. However, the compound can be toxic if ingested and should be handled with care. It is also volatile and can be hazardous if inhaled.

Future Directions

The future directions for 5-bromo-2-(diethoxymethyl)pyrimidine are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound. In addition, more research is needed to explore its potential applications in drug development and other areas of scientific research. Other areas of research include the development of new synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in biotechnology and nanotechnology.

Synthesis Methods

5-bromo-2-(diethoxymethyl)pyrimidine can be synthesized using a variety of methods. One method involves the reaction of 5-bromo-2-chloromethylpyrimidine with diethoxymethane in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of this compound. Another method involves the reaction of 5-bromo-2-chloromethylpyrimidine with diethyl malonate in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction also results in the formation of this compound.

Properties

IUPAC Name

5-bromo-2-(diethoxymethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-3-13-9(14-4-2)8-11-5-7(10)6-12-8/h5-6,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWULVNCRIORULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC=C(C=N1)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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